molecular formula C11H24N2O B3213286 Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, (R)- CAS No. 111507-07-4

Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, (R)-

Cat. No.: B3213286
CAS No.: 111507-07-4
M. Wt: 200.32 g/mol
InChI Key: HCDLAJHOIWLVLK-SNVBAGLBSA-N
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Description

Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, ®-: is a chiral amide compound with the molecular formula C11H24N2O. This compound is characterized by the presence of an amino group, a methyl group, and a butyl group attached to the pentanamide backbone. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can significantly influence the compound’s chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, ®- typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, ®- may involve large-scale amidation reactions using automated reactors and continuous flow systems. The use of efficient purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, ®- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, ®- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, ®- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, (2S)-: The (2S)-enantiomer of the compound, which has a different spatial arrangement of substituents.

    Hexanamide, 2-amino-4-methyl-N-(3-methylbutyl)-: A similar compound with an additional carbon in the backbone.

    Butanamide, 2-amino-4-methyl-N-(3-methylbutyl)-: A similar compound with one less carbon in the backbone.

Uniqueness

Pentanamide, 2-amino-4-methyl-N-(3-methylbutyl)-, ®- is unique due to its specific ®-configuration, which can result in distinct chemical and biological properties compared to its (S)-enantiomer and other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-8(2)5-6-13-11(14)10(12)7-9(3)4/h8-10H,5-7,12H2,1-4H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDLAJHOIWLVLK-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)[C@@H](CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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